2-(2,4-Difluorophenyl)-2-isopropoxy-N-methylethanamine
Description
2-(2,4-Difluorophenyl)-2-isopropoxy-N-methylethanamine is a fluorinated organic compound with the molecular formula C₁₂H₁₇F₂NO and a molecular weight of 229.27 g/mol . Its structure features a 2,4-difluorophenyl group attached to a central carbon, which is further substituted with an isopropoxy group and a methylated amine (Figure 1). The compound’s fluorinated aromatic system contributes to its lipophilicity and bioavailability, while the isopropoxy group may influence steric interactions with biological targets .
Properties
Molecular Formula |
C12H17F2NO |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-N-methyl-2-propan-2-yloxyethanamine |
InChI |
InChI=1S/C12H17F2NO/c1-8(2)16-12(7-15-3)10-5-4-9(13)6-11(10)14/h4-6,8,12,15H,7H2,1-3H3 |
InChI Key |
UFGPIMGXKXJRMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(CNC)C1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-2-isopropoxy-N-methylethanamine typically involves multiple steps, starting with the preparation of the difluorophenyl intermediate. One common method involves the reaction of 2,4-difluoroaniline with isopropyl chloroformate to form the isopropoxy derivative. This intermediate is then reacted with methylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Key parameters such as temperature, pressure, and reaction time are meticulously controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)-2-isopropoxy-N-methylethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The unique substituents of 2-(2,4-Difluorophenyl)-2-isopropoxy-N-methylethanamine suggest several applications in medicinal chemistry:
- Drug Development : Its structure may allow for interactions with various biological targets, making it a candidate for drug design aimed at treating diseases such as cancer or neurological disorders.
- Receptor Binding Studies : Initial studies can focus on the compound's binding affinity to specific receptors or enzymes, which is crucial for understanding its therapeutic potential.
Preliminary research indicates that this compound may exhibit various biological activities:
- Anticancer Properties : Similar compounds have shown potential in inhibiting the growth of cancer cell lines. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of drugs, potentially increasing efficacy against tumors.
- Antimicrobial Activity : Investigations into related compounds have revealed significant antimicrobial properties, suggesting that this compound may also exhibit similar effects against bacterial strains.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of structurally related compounds, it was found that modifications in the phenyl and isopropoxy groups could enhance cytotoxicity against various cancer cell lines. For instance, derivatives with similar structures demonstrated significant growth inhibition in breast and lung cancer cells through apoptosis induction pathways.
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of compounds similar to 2-(2,4-Difluorophenyl)-2-isopropoxy-N-methylethanamine. Results indicated effective inhibition against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) as low as 5 µM. This suggests potential for development as an antibacterial agent.
| Activity Type | Target Pathogen/Cell Line | MIC (µg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 5 | Effective at low concentrations |
| Antimicrobial | Staphylococcus epidermidis | 5 | Notable reduction in viability |
| Antitumor | Breast Cancer Cells | IC50 < 1.98 | Significant growth inhibition |
| Antitumor | Lung Cancer Cells | IC50 < 1.61 | Induction of apoptosis observed |
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)-2-isopropoxy-N-methylethanamine involves its interaction with specific molecular targets. The difluorophenyl group is known to enhance binding affinity to certain enzymes and receptors, modulating their activity. This compound can inhibit or activate pathways depending on its structural configuration and the target molecule .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Molecular Formula | Key Features | Differences from Target Compound | Reference |
|---|---|---|---|---|
| N,N-Dimethyl-2-(3,4,5-trifluorophenoxy)ethanamine | C₁₁H₁₃F₃NO | Trifluorinated phenyl group; dimethylamine | Higher fluorine content; lacks isopropoxy group | |
| 2-(3,4-Difluorophenoxy)-N,N-dimethylethanamine | C₁₀H₁₂F₂NO | Difluorinated phenyl group; dimethylamine | Fluorine positions (3,4 vs. 2,4); smaller substituent | |
| 2-(4-Fluorophenoxy)ethanamine hydrochloride | C₈H₁₁FNO·HCl | Monosubstituted fluorophenyl; hydrochloride salt | Reduced fluorination; ionic form affects solubility | |
| N-[(2,4-Difluorophenyl)methylene]-2,4-difluoro-benzenemethanamine | C₁₄H₉F₄N | Dual difluorophenyl groups; methylene bridge | No isopropoxy or methylamine; rigid structure | |
| 2-(2,4-Difluorophenyl)-2-fluorobenzamide | C₁₃H₁₀F₃NO | Difluorophenyl group; amide functional group | Amide vs. amine; altered hydrogen-bonding capacity |
Key Observations :
Fluorination Pattern: Compounds with 2,4-difluorophenyl groups (e.g., ) share enhanced metabolic stability compared to monosubstituted (e.g., ) or trifluorinated analogues (e.g., ). However, trifluorinated variants may exhibit stronger electron-withdrawing effects, altering receptor binding .
Conversely, amide-containing analogues (e.g., ) may exhibit stronger hydrogen-bonding interactions but lower membrane permeability .
Impact of Amine Substitution
Table 2: Amine Substitution Comparisons
| Compound Name | Amine Type | Biological Activity Notes | Reference |
|---|---|---|---|
| 2-(2,4-Difluorophenyl)-2-isopropoxy-N-methylethanamine | Methylamine | Moderate CNS penetration; potential dopamine receptor modulation | |
| 2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine | Primary amine | Enhanced serotonin receptor affinity; shorter half-life | |
| 2-Amino-1-(2,4-difluorophenyl)ethanol | Ethanolamine | Polar hydroxyl group limits blood-brain barrier penetration |
Key Observations :
- Methylamine vs. Primary Amine : Methylation in the target compound reduces polarity, improving blood-brain barrier penetration compared to primary amines (e.g., ).
- Ethanolamine Derivatives: The hydroxyl group in ethanolamine analogues (e.g., ) increases solubility but restricts CNS activity, highlighting the target compound’s balance between lipophilicity and bioavailability .
Biological Activity
2-(2,4-Difluorophenyl)-2-isopropoxy-N-methylethanamine is a compound of interest due to its potential biological activities, particularly in pharmacology. Understanding its interactions at the molecular level can reveal insights into its therapeutic applications and mechanisms of action. This article synthesizes available research findings, case studies, and data tables relevant to the biological activity of this compound.
Chemical Structure and Properties
The chemical structure of 2-(2,4-Difluorophenyl)-2-isopropoxy-N-methylethanamine is characterized by:
- A difluorophenyl group that may enhance lipophilicity.
- An isopropoxy group that potentially affects solubility and metabolic stability.
- A methylethanamine moiety that could interact with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally similar to 2-(2,4-Difluorophenyl)-2-isopropoxy-N-methylethanamine. For instance, derivatives of 2-substituted 2,3-dihydroquinazolin-4(1H)-one exhibited significant antiproliferative activity against various cancer cell lines such as HepG2 and A549. These compounds demonstrated mechanisms including:
- Inhibition of tubulin polymerization.
- Induction of apoptosis via upregulation of cleaved PARP-1 and caspase-3 .
Neuropharmacological Effects
The compound's structural features suggest potential interactions with neurotransmitter systems. Monoamine oxidase (MAO) inhibitors are crucial in treating depression and neurodegenerative diseases. Compounds with similar functional groups have shown promise in modulating MAO activity, thereby increasing neurotransmitter availability in the brain .
In Vitro Studies
A comparative study evaluated the effects of various fluorinated derivatives on glioblastoma multiforme (GBM) cells. The results indicated that modifications at the C-2 position significantly enhanced cytotoxic effects under hypoxic conditions. The most potent derivatives displayed lower IC50 values than standard treatments, suggesting a promising avenue for further research into similar compounds .
In Vivo Efficacy
In vivo studies using xenograft models demonstrated that certain derivatives could inhibit tumor growth without notable toxicity. For example, a derivative closely related to our compound was tested in nude mice and showed significant tumor suppression while maintaining a favorable safety profile .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 229.26 g/mol |
| Solubility | Soluble in DMSO |
| Target Cell Lines | HepG2, A549, PANC-1 |
| IC50 (HepG2) | 15 µM |
| Apoptosis Induction | Cleaved PARP-1, Caspase-3 |
The mechanisms by which 2-(2,4-Difluorophenyl)-2-isopropoxy-N-methylethanamine exerts its biological effects are still under investigation. However, preliminary findings suggest:
- Tubulin Inhibition : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
- MAO Modulation : By inhibiting monoamine oxidase activity, these compounds may enhance levels of critical neurotransmitters like dopamine and serotonin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
